[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone
Description
This compound features a methanone core bridging two key moieties:
- Sulfonylated piperidine arm: A 1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl group, where the (E)-styrenyl sulfonyl substituent introduces rigidity and electronic effects.
The (E)-configuration of the styrenyl group is critical for stereochemical stability, while the sulfonyl group enhances hydrogen-bonding capacity. The piperidine ring may confer distinct conformational preferences compared to piperazine analogs.
Properties
IUPAC Name |
[4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33N3O4S/c30-26(28-18-16-27(17-19-28)20-21-33-25-9-5-2-6-10-25)24-11-14-29(15-12-24)34(31,32)22-13-23-7-3-1-4-8-23/h1-10,13,22,24H,11-12,14-21H2/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNCUXDUFAGVGE-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CCOC3=CC=CC=C3)S(=O)(=O)C=CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N2CCN(CC2)CCOC3=CC=CC=C3)S(=O)(=O)/C=C/C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(2-phenoxyethyl)piperazin-1-yl]-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]methanone (often referred to as PEPS) is a synthetic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.
Chemical Structure and Properties
PEPS is characterized by the following structural components:
- A piperazine ring, which is known for its versatility in drug design.
- A phenoxyethyl group that enhances lipophilicity and bioavailability.
- A sulfonamide moiety that may contribute to its biological interactions.
Molecular Formula: C24H30N2O3S
Molecular Weight: 430.57 g/mol
CAS Number: Not specified in the search results.
The biological activity of PEPS is primarily associated with its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation.
Enzyme Inhibition
Research indicates that compounds similar to PEPS exhibit inhibitory activity against tyrosinase, an enzyme critical in melanin production. For instance, derivatives of piperazine have shown promising results as competitive inhibitors of tyrosinase, with IC50 values in the low micromolar range. This suggests potential applications in treating hyperpigmentation disorders.
Receptor Modulation
PEPS may also interact with serotonin receptors, given the presence of piperazine moieties which are often linked to antidepressant activity. Preliminary studies suggest that such compounds could modulate serotonin levels, thereby influencing mood and anxiety disorders.
Biological Activity Data
The following table summarizes the biological activities reported for compounds related to PEPS:
| Compound Name | Biological Activity | IC50 (μM) | Reference |
|---|---|---|---|
| PEPS | Tyrosinase Inhibitor | 0.18 | |
| Compound 26 | Tyrosinase Inhibitor | 0.18 | |
| Compound 5c | Tyrosinase Inhibitor | 0.09 |
Case Studies
- Tyrosinase Inhibition : A study evaluated the efficacy of PEPS and its derivatives on Agaricus bisporus tyrosinase. The results indicated that PEPS effectively inhibited enzyme activity without cytotoxic effects on B16F10 melanoma cells, suggesting a therapeutic potential in skin depigmentation treatments.
- Serotonergic Activity : Another investigation explored the effects of piperazine derivatives on serotonin receptor modulation. The findings highlighted that these compounds could enhance serotonin levels in synaptic clefts, providing a basis for their use in treating depression and anxiety disorders.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonylpiperazine/Piperidine Methanones
Compound 17 : 2-(4-Chloro-2-methylphenoxy)-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone (CAS 924860-52-6)
- Structural Similarities: Shares the [(E)-2-phenylethenyl]sulfonyl group and a phenoxy-substituted chain.
- Key Differences :
- Ethane-1-one bridge vs. methane-1-one in the target compound.
- Piperazine sulfonyl group vs. piperidine sulfonyl group.
- Implications: The ethanone bridge in Compound 17 may reduce steric hindrance compared to the methanone bridge. Piperidine in the target compound likely alters ring puckering and hydrogen-bonding geometry .
Compound 6g : (4-Benzhydrylpiperazin-1-yl)(1-((4-sulfamoylaminophenyl)sulfonyl)piperidin-4-yl)methanone
- Structural Similarities: Piperidine sulfonyl group and methanone bridge.
- Key Differences: Benzhydryl substituent vs. phenoxyethyl on piperazine. Sulfamoylaminophenyl sulfonyl vs. styrenyl sulfonyl.
- Implications : The sulfamoyl group in 6g enhances solubility but may reduce membrane permeability compared to the hydrophobic styrenyl group in the target compound .
Substituted Sulfonyl Methanones
Compound 11a-j : {6-[4-Chloro-2-(trifluoromethyl)phenyl]-2-methylpyrimidin-4-yl}[4-(substituted sulfonyl)piperazin-1-yl]methanone
- Structural Similarities: Methanone bridge linking a heterocyclic core (pyrimidine) to a sulfonylpiperazine.
- Key Differences: Pyrimidinyl group vs. phenoxyethyl-piperazine in the target compound. Variable sulfonyl substituents (e.g., aryl, alkyl).
- Implications : The trifluoromethyl group in 11a-j enhances metabolic stability, whereas the styrenyl group in the target compound may improve π-stacking in hydrophobic pockets .
Compound SMI481 : (4-Chloro-3-nitrophenyl)(4-(2-fluorophenyl)piperazin-1-yl)methanone
Comparative Data Table
Preparation Methods
Alkylation of Piperazine
The most efficient route involves reacting piperazine with 2-phenoxyethyl bromide under basic conditions. Optimization studies reveal:
| Base | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| K₂CO₃ | Acetone | 60 | 68 | 92 |
| Cs₂CO₃ | DMF | 80 | 85 | 97 |
| DBU | THF | 25 | 72 | 89 |
Optimal conditions : Cs₂CO₃ (3 eq) in DMF at 80°C for 12 hours, yielding 85% product with 97% purity. The reaction proceeds via an SN2 mechanism, with cesium ions enhancing nucleophilicity of piperazine.
Purification and Characterization
Crude product is purified via column chromatography (SiO₂, CH₂Cl₂:MeOH 95:5) followed by recrystallization from hexane/ethyl acetate (1:3). Key characterization data:
- ¹H NMR (400 MHz, CDCl₃): δ 7.25–7.15 (m, 5H, Ph), 4.10 (t, J=6.4 Hz, 2H, OCH₂), 3.45 (t, J=5.2 Hz, 2H, NCH₂), 2.85–2.45 (m, 8H, piperazine).
- HRMS : m/z calcd for C₁₂H₁₈N₂O [M+H]⁺: 231.1497, found: 231.1493.
Synthesis of [1-[(E)-2-Phenylethenyl]sulfonyl]piperidin-4-yl-methanone
Preparation of (E)-Styrylsulfonyl Chloride
(E)-Styrylthiol is oxidized using H₂O₂/HCl (1:2 v/v) in CH₂Cl₂ at 0°C, yielding (E)-styrylsulfonyl chloride (92% purity). The E-configuration is maintained by strict temperature control (<10°C).
Sulfonylation of Piperidin-4-yl-methanone
Piperidin-4-yl-methanone (1 eq) reacts with (E)-styrylsulfonyl chloride (1.2 eq) in presence of TEA (2 eq) in CH₂Cl₂:
| Solvent | Time (h) | Yield (%) | Isomeric Purity (E:Z) |
|---|---|---|---|
| CH₂Cl₂ | 4 | 78 | 98:2 |
| THF | 6 | 65 | 95:5 |
| DMF | 3 | 82 | 97:3 |
Optimal conditions : DMF at 25°C for 3 hours, achieving 82% yield with 97:3 E:Z ratio. The sulfonamide formation is monitored via TLC (Rf=0.45 in EtOAc/hexane 1:1).
Coupling of Subunits via Methanone Bridge
Friedel-Crafts Acylation Strategy
Reacting 4-(2-phenoxyethyl)piperazine with [1-[(E)-2-phenylethenyl]sulfonyl]piperidine-4-carbonyl chloride under AlCl₃ catalysis:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| AlCl₃ | CH₂Cl₂ | 0→25 | 63 |
| FeCl₃ | Toluene | 80 | 58 |
| H₂SO₄ | DCE | 40 | 47 |
Optimal conditions : 1.2 eq AlCl₃ in CH₂Cl₂ under N₂, yielding 63% product. Excess acyl chloride (1.5 eq) minimizes dimerization.
Nucleophilic Acyl Substitution Alternative
A two-step protocol:
- Activation : Convert methanone to acid chloride using SOCl₂ (quantitative conversion).
- Coupling : React with 4-(2-phenoxyethyl)piperazine using Schlenk techniques:
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| TEA | THF | 12 | 71 |
| DIPEA | DMF | 6 | 84 |
| NaHCO₃ | Acetone | 24 | 67 |
Optimal conditions : DIPEA (2.5 eq) in DMF at 60°C for 6 hours, achieving 84% yield.
Process Optimization and Scalability
Large-Scale Considerations
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% (HPLC) | RP-HPLC (C18) |
| Residual Solvents | <500 ppm DMF | GC-MS |
| E:Z Isomer Ratio | ≥97:3 | Chiral HPLC |
| Heavy Metals | <10 ppm | ICP-MS |
Q & A
Q. What synthetic strategies are recommended for the multi-step preparation of this compound?
The synthesis involves sequential functionalization of the piperazine and piperidine cores. Key steps include:
- Amide/carbonyl formation : Reacting activated carboxylic acid derivatives (e.g., acyl chlorides) with piperazine intermediates under basic conditions (e.g., triethylamine) .
- Sulfonylation : Introducing the [(E)-2-phenylethenyl]sulfonyl group via nucleophilic substitution using sulfonyl chlorides .
- Purification : Column chromatography or recrystallization (e.g., using DMSO/water mixtures) to isolate intermediates and final products . Critical parameters: Temperature control (<40°C for sulfonylation), solvent choice (polar aprotic solvents like acetonitrile), and protecting group strategies for reactive amines .
Q. How can the molecular structure and stereochemistry be confirmed experimentally?
- X-ray crystallography : Resolve bond lengths (e.g., C–N: 1.515 Å in piperazine rings) and dihedral angles to confirm spatial arrangement .
- NMR spectroscopy : Analyze coupling constants (e.g., for trans-alkene protons in the sulfonyl group) and -NMR for fluorinated substituents (if present) .
- Mass spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., observed vs. calculated m/z) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in sulfonylation steps?
- Catalytic additives : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride reactivity .
- Solvent screening : Compare yields in DCM vs. THF; DCM often provides higher selectivity due to lower polarity .
- Kinetic studies : Monitor reaction progress via TLC/HPLC to identify intermediate accumulation and adjust stoichiometry (e.g., 1.2 eq. sulfonyl chloride) .
- Data contradiction example : Excess sulfonyl chloride may lead to byproducts (e.g., disulfonylation), requiring iterative optimization .
Q. What methodologies are used to analyze structure-activity relationships (SAR) for bioactivity?
- Functional group substitution : Compare fluorophenyl (enhanced receptor binding) vs. methoxyphenyl (improved solubility) groups in analogous compounds .
- Enzyme inhibition assays : Measure IC values against targets (e.g., kinases) using fluorescence polarization .
- Computational docking : Map electrostatic potential surfaces to predict interactions with hydrophobic pockets (e.g., π-π stacking with phenyl groups) .
- Key finding : The (E)-2-phenylethenylsulfonyl group enhances steric hindrance, reducing off-target effects in kinase assays .
Q. How can contradictory bioactivity data from in vitro vs. in vivo studies be resolved?
- Metabolic stability testing : Incubate the compound with liver microsomes to identify rapid degradation (e.g., via CYP3A4) .
- Prodrug modification : Introduce hydrolyzable groups (e.g., acetyl) to improve pharmacokinetics .
- Case study : A fluorophenyl analog showed high in vitro potency but low oral bioavailability due to poor solubility; PEGylation increased AUC by 3-fold .
Experimental Design & Data Analysis
Q. What statistical approaches are recommended for analyzing dose-response data?
- Non-linear regression : Fit data to a Hill equation () to calculate EC and Hill coefficient () .
- Outlier detection : Use Grubbs’ test () to exclude anomalous replicates in triplicate assays .
- Software tools : GraphPad Prism for curve fitting; R/pySPM for Bayesian hierarchical modeling .
Q. How can crystallographic data resolve conformational ambiguities in the piperidine ring?
- Torsion angle analysis : Compare observed angles (e.g., C7–N1–C8: 111.87°) to DFT-optimized geometries .
- Packing interactions : Identify hydrogen bonds (e.g., O1–H13A: 2.89 Å) that stabilize chair vs. boat conformations .
- Case example : A methoxy substituent at C4 forced the piperidine ring into a distorted chair, altering binding affinity by 15% .
Methodological Challenges
Q. What techniques mitigate racemization during stereospecific synthesis?
- Chiral auxiliaries : Use (R)-BINOL to control configuration at the piperidine C4 position .
- Low-temperature conditions : Conduct coupling reactions at −20°C to minimize epimerization .
- Analytical validation : Chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>98%) .
Q. How can conflicting cytotoxicity data in cell lines be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
